5-Methoxycarbonyl Deferasirox

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

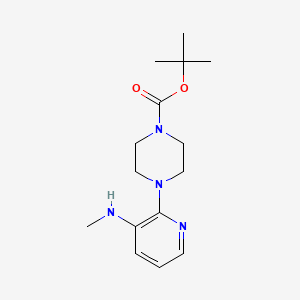

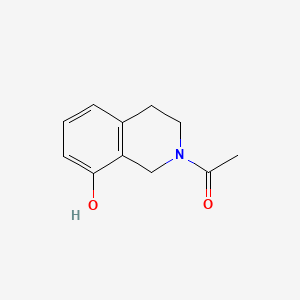

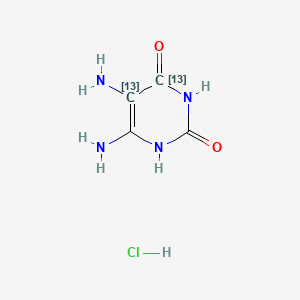

5-Methoxycarbonyl Deferasirox is an impurity of Deferasirox . Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long term blood transfusions . The molecular formula of this compound is C23H17N3O6 and its molecular weight is 431.40 .

Synthesis Analysis

The synthesis of Deferasirox involves the use of Chan-Lam coupling between 3,5-dibromo-1H[1,2,4]triazole and (4-(methoxycarbonyl)-phenyl)boronic acid to give methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate. This is further elaborated to Deferasirox by Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol ester in microemulsion .

Molecular Structure Analysis

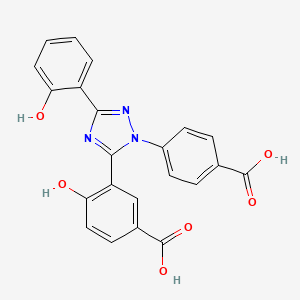

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . The molecular structure of Deferasirox has been elucidated by a combination of various analytical and spectral techniques .

Chemical Reactions Analysis

Deferasirox has shown antioxidant activity in all three model systems, causing substantial reduction in the rate of oxidation and oxidative damage . It has also been found to act synergistically with cisplatin .

Physical And Chemical Properties Analysis

The absolute bioavailability (AUC) of deferasirox tablets for oral suspension is 70% compared to an intravenous dose . Deferasirox is an orally active, lipophilic iron chelating drug used on thousands of patients worldwide for the treatment of transfusional iron overload .

Scientific Research Applications

Cancer Chemotherapy

Deferasirox and its derivatives, including 5-methoxycarbonyl deferasirox (mDef), have gained attention in cancer chemotherapy. mDef, when encapsulated in polymeric micelles, shows potential as a pH-responsive iron-chelating nanocarrier. This property is particularly useful in targeting tumor growth, as it allows for controlled drug release in the acidic environment of cancer cells, enhancing the treatment's efficacy (Theerasilp et al., 2017).

Pharmaceutical Engineering

The poor water solubility of many drugs, including deferasirox, poses challenges in pharmaceutical research. Techniques like the rapid expansion of supercritical solutions (RESS) have been used to improve bioavailability. This process significantly reduces the size of deferasirox particles, which may enhance its absorption and efficacy in medical applications (Asghari & Esmaeilzadeh, 2012).

Iron Chelation in Thalassemia

Deferasirox is used for treating chronic iron overload in patients with beta-thalassemia. Studies have shown its effectiveness in maintaining or reducing liver iron concentration (LIC), making it a valuable treatment option for managing iron overload in these patients (Cappellini et al., 2006).

Analytical Methods in Pharmacology

Analytical methods for determining deferasirox in biological samples, such as human breast milk, have been developed. These methods, including liquid chromatographic analysis with fluorescence detection, are crucial for monitoring drug levels and ensuring proper dosing (Onal, Tekkeli & Sağıroğlu, 2020).

Synthesis of Oligonucleotides

5-Methoxycarbonyl-2′-deoxyuridine, a component related to deferasirox, has been used in the synthesis of oligonucleotides. This application is important in biochemical research and drug development, particularly in creating compounds with specific binding properties (Ono et al., 1994).

Mechanism of Action

Target of Action

5-Methoxycarbonyl Deferasirox, also known as Deferasirox, primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excessive iron can lead to toxicity and organ damage .

Mode of Action

This compound is an iron chelator, meaning it binds to iron and forms a stable complex . Specifically, two molecules of this compound can bind to one atom of iron . This binding is selective for iron (Fe3+), forming a stable complex that is eliminated via the kidneys .

Biochemical Pathways

The primary biochemical pathway affected by this compound is iron homeostasis . By binding to excess iron, this compound prevents the accumulation of iron and mitigates the harmful effects of iron overload . Additionally, it has been found to suppress transforming growth factor-ß1 (TGF-ß1) signaling, which plays a role in various cellular processes .

Pharmacokinetics

This compound is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose . The main pathway of this compound metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of this compound and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

The primary result of this compound action is the reduction of iron overload, thereby preventing iron-induced toxicity . In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in a dose-dependent manner . In vivo studies have also shown that orally administered this compound can suppress tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the formulation of the drug . Furthermore, the efficacy of this compound can be influenced by the patient’s iron levels, as well as other factors such as the patient’s renal function .

Safety and Hazards

Future Directions

Deferasirox has potential as a therapeutic agent for pancreatic cancer . It affects a number of different pathways and molecules; for instance, deferasirox upregulates NDRG1 expression, inhibits the cell cycle, downregulates mTOR and c-myc expression, and induces apoptosis . In addition, deferasirox appears to potentiate the anti-cancer effects of cisplatin . Although the efficacy of deferasirox remains to be tested in future studies, the results presented here indicate that deferasirox is a promising novel anti-cancer therapeutic agent .

Biochemical Analysis

Biochemical Properties

5-Methoxycarbonyl Deferasirox, like its parent compound Deferasirox, is likely to interact with iron (Fe3+) in the body, forming a stable complex . This interaction is crucial in biochemical reactions, especially in the context of iron overload conditions.

Molecular Mechanism

Deferasirox works by binding trivalent (ferric) iron, forming a stable complex which is eliminated via the kidneys . It’s possible that this compound shares a similar mechanism of action.

Dosage Effects in Animal Models

While specific studies on this compound in animal models are lacking, research on Deferasirox has shown that its effects can vary with different dosages . It’s plausible that this compound may exhibit similar dosage-dependent effects.

Metabolic Pathways

The main pathway of Deferasirox metabolism is via glucuronidation, leading to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Oxidative metabolism by cytochrome 450 enzymes to M1 (5-OH deferasirox; presumably by CYP1A) and M4 (5’-OH deferasirox; by CYP2D6) is minor . It’s possible that this compound is metabolized in a similar manner.

properties

IUPAC Name |

3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPKLBTSCCXLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)